molecular formula C16H18BrN3O2 B2494393 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenoxy)ethan-1-one CAS No. 2415632-55-0

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenoxy)ethan-1-one

Cat. No.: B2494393
CAS No.: 2415632-55-0
M. Wt: 364.243
InChI Key: CBZQOPWWXZEYNW-UHFFFAOYSA-N
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Description

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenoxy)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a phenoxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenoxy)ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the 4-bromo-1H-pyrazole ring, followed by its attachment to an azetidine moiety through a nucleophilic substitution reaction. The final step involves the coupling of the azetidine intermediate with 2-(3-methylphenoxy)ethan-1-one under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Uniqueness: 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenoxy)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidine ring, in particular, sets it apart from other pyrazole derivatives and contributes to its potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-12-3-2-4-15(5-12)22-11-16(21)19-7-13(8-19)9-20-10-14(17)6-18-20/h2-6,10,13H,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZQOPWWXZEYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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